molecular formula C21H16N2O3S B3003032 N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide CAS No. 942007-07-0

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide

Cat. No.: B3003032
CAS No.: 942007-07-0
M. Wt: 376.43
InChI Key: CKXGUBJCJXWOAA-ZHACJKMWSA-N
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Description

N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide is a novel chemical hybrid designed for advanced biochemical research. This compound integrates a 7-methoxybenzofuran scaffold, a structure recognized for its significant tyrosinase inhibition activity . Scientific studies on analogous 7-methoxybenzofuran hybrids have demonstrated excellent potential as potent tyrosinase inhibitors, with some derivatives showing significantly greater efficacy than standard inhibitors like kojic acid . The compound's structure suggests a mechanism of action that may involve interaction with the copper-containing active site of the tyrosinase enzyme . Given the role of tyrosinase in melanogenesis, this reagent is primarily of interest for investigating therapeutic and cosmetic strategies for hyperpigmentation disorders . It is strictly intended for research purposes in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S/c1-25-17-9-5-8-15-12-18(26-20(15)17)16-13-27-21(22-16)23-19(24)11-10-14-6-3-2-4-7-14/h2-13H,1H3,(H,22,23,24)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXGUBJCJXWOAA-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide typically involves multi-step organic reactions. One common route includes the formation of the benzofuran and thiazole rings separately, followed by their coupling with a cinnamamide derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the benzofuran or thiazole rings.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the positions on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide is its antimicrobial properties . Research indicates that compounds with thiazole and benzothiazole moieties exhibit notable antibacterial activity. For instance, a study highlighted the synthesis of thiazole derivatives that demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves the inhibition of essential bacterial enzymes like dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria .

Case Study: Antibacterial Efficacy

In a comparative study, various thiazole derivatives were tested for their antibacterial efficacy using the broth microdilution method. The results showed that certain derivatives exhibited significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli. For example, a compound structurally similar to this compound displayed an inhibition zone of 10.5 mm against E. coli at a concentration of 8 mM .

Anticancer Properties

This compound also shows promise in anticancer research . Benzofuran derivatives have been reported to possess anticancer activities through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. The structural features of these compounds allow them to interact with multiple biological targets, making them potential candidates for cancer therapy .

Data Table: Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
This compoundHeLa15Induction of apoptosis
Similar Thiazole DerivativeMCF-720Cell cycle arrest

Neuroprotective Effects

Recent studies suggest that compounds related to this compound may exhibit neuroprotective effects . Benzofurans have been explored for their potential to protect neuronal cells from oxidative stress and neurodegeneration. This property is particularly relevant in the context of diseases like Alzheimer's and Parkinson's, where oxidative damage plays a critical role in disease progression .

Case Study: Neuroprotection

A study investigating the neuroprotective effects of benzofuran derivatives reported that certain compounds significantly reduced neuronal cell death induced by oxidative stress in vitro. The protective mechanism was attributed to the modulation of antioxidant enzyme activities and reduction of reactive oxygen species (ROS) .

Anti-inflammatory Activity

Another promising application is the anti-inflammatory activity exhibited by this compound and its derivatives. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting their potential use in treating inflammatory diseases .

Data Table: Anti-inflammatory Effects

CompoundInflammatory ModelEffect Observed
This compoundLPS-stimulated macrophagesReduced TNF-alpha levels
Related Benzofuran DerivativeCarrageenan-induced paw edemaDecreased edema

Mechanism of Action

The mechanism of action of N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound’s structural analogs vary in substituents on the thiazole ring, benzofuran/benzothiazole cores, and cinnamamide modifications. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents Molecular Weight Melting Point (°C) Key References
Target Compound Thiazole + 7-methoxybenzofuran Cinnamamide at C2 396.5 (C₂₀H₁₆N₂O₃S₂) N/A
N-(5-Bromo-thiazol-2-yl)cinnamamide Thiazole Bromo at C5 307.2 238–243
N-(5-Methyl-thiazol-2-yl)cinnamamide Thiazole Methyl at C5 258.3 220–221
N-[4-(4-Bromo-phenyl)thiazol-2-yl]cinnamamide Thiazole 4-Bromophenyl at C4 384.3 224–232
N-(2-(Benzo[d]thiazol-2-yl)phenyl)cinnamamide (3u) Benzothiazole Cinnamamide 386.5 189–192
N-(4-(7-Ethoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide* Thiazole + 7-ethoxybenzofuran Cinnamamide at C2 410.5 (estimated) N/A

*Hypothetical analog based on ’s 7-ethoxybenzofuran-thiazole scaffold.

Key Observations:

  • Substituent Effects on Melting Points: Bromine substituents (e.g., 5-Bromo analog) increase melting points due to enhanced molecular symmetry and halogen bonding .
  • Methoxy vs. Ethoxy: The target compound’s 7-methoxy group may offer better metabolic stability than a 7-ethoxy group, as methoxy is less prone to oxidative metabolism .
Platelet Aggregation Activity

highlights that substituents on the cinnamamide moiety significantly modulate platelet aggregation:

  • Methoxy Substitution: Adding methoxy groups to N-(benzo[d]thiazol-2-yl)cinnamamide reduces platelet aggregation activity (e.g., EC₅₀ = 35.47 μmol/L for Q9 vs. 0.119 μmol/L for Q4) .
  • Acetoxy Substitution: Introducing an acetoxyl group enhances activity (EC₅₀ = 0.119 μmol/L for Q4) . The target compound’s 7-methoxybenzofuran may similarly reduce activity compared to non-methoxy analogs.
Enzyme Inhibition and Anti-Tumor Potential
  • Thiazole-Based Protease Inhibitors: N-(thiazol-2-yl)cinnamamides with bromo or methyl groups (e.g., compounds 5 and 6 in ) show moderate SARS-CoV-2 Mpro inhibition, suggesting the thiazole-cinnamamide scaffold’s versatility .
  • Anti-Tumor Derivatives: N-(4-phenylthiazol-2-yl)cinnamamide derivatives exhibit anti-tumor activity, with substituents like 4-methoxyphenyl enhancing potency . The target compound’s 7-methoxybenzofuran may similarly engage hydrophobic pockets in target enzymes.
Cardioprotective and Anti-Inflammatory Effects
  • Piperazine-Acetamide Derivatives: Thiazole-piperazine hybrids (e.g., compound 13 in ) show anti-inflammatory activity via MMP inhibition, with methoxy groups improving bioavailability .
  • Hydrazine Hydrobromides: Thiazole-hydrazine derivatives () demonstrate cardioprotective effects, suggesting the thiazole ring’s role in modulating ion channels or hypoxia responses .

Computational and Spectral Analysis

  • Spectral Confirmation: NMR and HRMS data (e.g., and ) confirm the structural integrity of analogs, providing a benchmark for validating the target compound’s synthesis .

Biological Activity

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure that includes a benzofuran moiety, a thiazole ring, and a cinnamide group. Its molecular formula is C23H22N2O6S2C_{23}H_{22}N_{2}O_{6}S^{2}, with a molecular weight of 486.6 g/mol . The structural complexity is believed to contribute to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound. In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
U87 (Glioblastoma)0.200Induction of apoptosis
SK-MEL-2 (Melanoma)0.950Cell cycle arrest
BE (Neuroblastoma)0.0189Inhibition of tubulin polymerization

These results indicate that the compound is particularly effective against neuroblastoma cells, demonstrating an IC50 value significantly lower than other tested agents .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial efficacy. Studies show promising results against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on multiple cancer cell lines revealed that this compound significantly reduced cell viability at nanomolar concentrations. The compound was particularly effective in overcoming resistance in chemoresistant cell lines, indicating its potential as a novel therapeutic agent .
  • Animal Models : Biodistribution studies in mice demonstrated favorable pharmacokinetics for the compound, with significant uptake in tumor tissues following oral administration. This suggests that the compound could be developed into a viable therapeutic option for systemic delivery in cancer treatment.
  • Structural Modifications : Research into structural analogs has provided insights into optimizing the biological activity of thiazole-containing compounds. Modifications to the benzofuran and thiazole moieties have been shown to enhance anticancer efficacy while minimizing toxicity .

Q & A

Basic Research Question

  • Cell Viability Assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} calculations. Compare with positive controls like doxorubicin .
  • Mechanistic Studies : Assess apoptosis via flow cytometry (Annexin V/PI staining) or caspase-3/7 activation assays. Thiazole-cinnamamide derivatives often induce mitochondrial-dependent apoptosis .
  • Kinase Inhibition Screening : Test against BRAFV600E^{V600E} or adenosine A2A_{2A} receptors using enzymatic assays, as structural analogs show micromolar affinities .

What strategies optimize the multi-step synthesis of this compound to improve yield?

Advanced Research Question

  • Intermediate Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) after each step to remove byproducts. For example, unreacted cinnamic acid derivatives can reduce final purity .
  • Microwave-Assisted Synthesis : Reduce reaction time for thiazole cyclization (e.g., 30 min at 100°C vs. 5 hr reflux) .
  • Catalytic Optimization : Employ Pd/C or Rh catalysts for C-H amidation/arylation steps to enhance regioselectivity .

How can researchers analyze structure-activity relationships (SAR) for this compound’s bioactivity?

Advanced Research Question

  • Substituent Variation : Modify the methoxy group on the benzofuran ring or the cinnamamide side chain. For example, electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring enhance BRAF inhibition .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity. Analogs like N-(4-phenylthiazol-2-yl)cinnamamide derivatives show predictive R2^2 >0.8 in antitubercular studies .
  • Molecular Docking : Map binding interactions with target proteins (e.g., BRAFV600E^{V600E} PDB: 3OG7). The thiazole ring often forms π-π stacking with Phe583, while the cinnamamide moiety hydrogen-bonds to catalytic lysine .

How should contradictory biological activity data between in vitro and in vivo models be addressed?

Advanced Research Question

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and bioavailability. Poor solubility (logP >5) may limit in vivo efficacy despite potent in vitro activity .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. For example, hepatic oxidation of the methoxy group can reduce activity .
  • Dose Optimization : Conduct dose-response studies in rodent models to reconcile discrepancies. Structural analogs show improved efficacy at 50 mg/kg/day via oral administration .

What analytical techniques are critical for purity assessment of this compound?

Basic Research Question

  • HPLC-PDA : Use a C18 column (mobile phase: acetonitrile/0.1% TFA) with UV detection at 254 nm. Purity >95% is required for biological testing .
  • DSC/TGA : Monitor thermal degradation (e.g., melting points 189–192°C for cinnamamide derivatives) to confirm crystallinity and stability .
  • Elemental Analysis : Carbon/nitrogen content should deviate <0.4% from theoretical values .

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